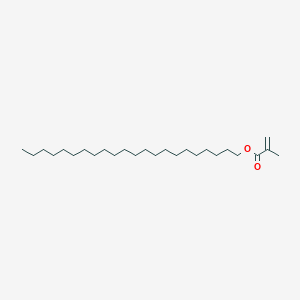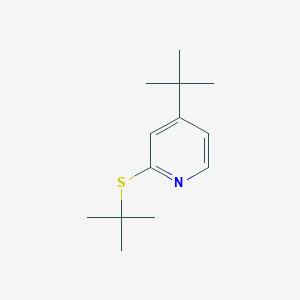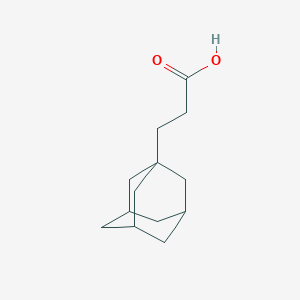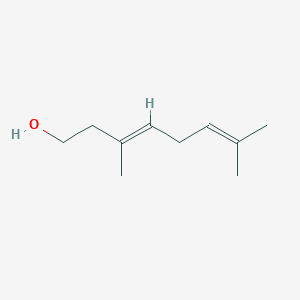
(3E)-3,7-dimethylocta-3,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3,7-dimethylocta-3,6-dien-1-ol, also known as geranylgeraniol, is a natural organic compound with a molecular formula of C20H34O. It is a type of terpene alcohol, commonly found in various plants, fruits, and vegetables. Geranylgeraniol is known for its numerous biochemical and physiological effects, which make it a popular subject of scientific research.
Aplicaciones Científicas De Investigación
EPDM Synthesis
3,7-Dimethylocta-1,6-diene (3,7-DMO) has been used as a termonomer for synthesizing ethylene-propylene-diene terpolymers (EPDM). The reactivity of 3,7-DMO in homopolymerization and cross-copolymerization was compared with industrial linear dienes, revealing significant influences on productivity and activity based on diene structure and concentration (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions
Studies have shown that 3,7-dimethylocta-1,6-diene reacts with organic radicals generated by manganese(III) acetate, displaying different reactivities at various bond sites and leading to diverse cyclopentane derivatives (Mcquillin & Wood, 1976).
Hydrogenation over Platinum Zeolites
Hydrogenation of geraniol, which involves 3,7-dimethylocta-2,6-dien-1-ol, was performed over platinum-containing zeolites. This process shows regioselectivity influenced by zeolite structure and metal cluster size, important for converting geraniol selectively into citronellol (Tas, Parton, Vercruysse, & Jacobs, 1997).
Transition Metal Reactions
3,7-Dimethylocta-1,6-diene undergoes catalytic oxidation and hydroformylation when reacted with transition metals like rhodium and thallium, leading to the formation of methyl ketones and cyclopentane derivatives (Mcquillin & Parker, 1975).
Synthetic Applications
(2Z,6E)-3,6-Dimethylocta-2,6-dien-1-ol has been synthesized via Steglich esterification and subsequent rearrangements, showcasing its potential for creating novel compounds with unique olfactory properties (Kraft, Eichenberger, & Fráter, 1999).
Propiedades
Número CAS |
16750-94-0 |
|---|---|
Nombre del producto |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6+ |
Clave InChI |
DTHIOPUFUOMHAY-UXBLZVDNSA-N |
SMILES isomérico |
CC(=CC/C=C(\C)/CCO)C |
SMILES |
CC(=CCC=C(C)CCO)C |
SMILES canónico |
CC(=CCC=C(C)CCO)C |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
isogeraniol,trans-isogeraniol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
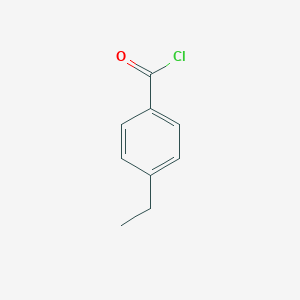
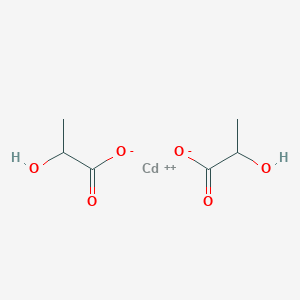
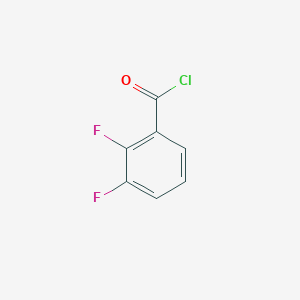
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
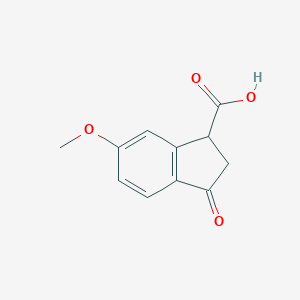
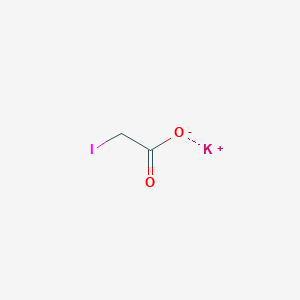
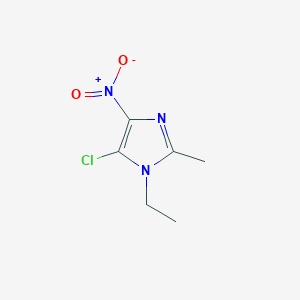
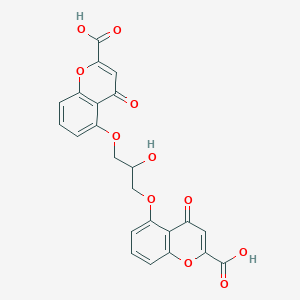
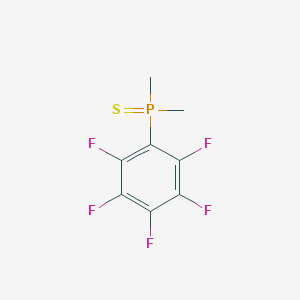
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
